An In-Depth Technical Guide to 4-Methyldibenzothiophene: History, Discovery, and Synthesis
An In-Depth Technical Guide to 4-Methyldibenzothiophene: History, Discovery, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldibenzothiophene (4-MDBT) is a heterocyclic aromatic compound belonging to the dibenzothiophene (B1670422) family. Comprising a thiophene (B33073) ring fused with two benzene (B151609) rings and a methyl group substituent, this molecule has garnered significant attention in various scientific and industrial fields. It is notably present as a persistent sulfur-containing compound in fossil fuels, posing challenges for deep desulfurization processes.[1][2] Beyond its role in environmental and petroleum chemistry, 4-MDBT and its derivatives are also explored in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and key properties of 4-Methyldibenzothiophene.
History and Discovery
The study of dibenzothiophene and its derivatives began in the early 20th century with the investigation of sulfur-containing compounds in coal tar and petroleum. While the exact first synthesis of 4-methyldibenzothiophene is not definitively documented in a singular seminal paper, the foundational work on the chemistry of dibenzothiophenes was pioneered by chemists such as Gilman and Jacoby in the late 1930s. Their work on the orientation and derivatives of dibenzothiophene laid the groundwork for the synthesis and characterization of a wide range of substituted dibenzothiophenes, including methylated isomers.[3][4][5] The identification of 4-MDBT in crude oil fractions came later with the advancement of analytical techniques such as gas chromatography and mass spectrometry.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of 4-MDBT is essential for its handling, analysis, and application. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of 4-Methyldibenzothiophene
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₀S | [6][7] |
| Molecular Weight | 198.28 g/mol | [2][6] |
| Melting Point | 64-68 °C | [6][8] |
| Boiling Point | 298 °C | [6][8] |
| Density | 1.1424 g/cm³ (estimate) | [6] |
| Refractive Index | 1.6170 (estimate) | [6] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [6] |
Table 2: Spectroscopic Data of 4-Methyldibenzothiophene
| Spectroscopy Type | Key Data/Signals | Reference(s) |
| ¹H NMR (CDCl₃) | Signals corresponding to aromatic and methyl protons. | [9] |
| ¹³C NMR (CDCl₃) | Signals corresponding to aromatic and methyl carbons. | [9][10] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (m/z) at 198. | [7][11] |
| Infrared (IR) Spectroscopy | Characteristic peaks for aromatic C-H and C=C stretching. | [7] |
Experimental Protocols: Synthesis of 4-Methyldibenzothiophene
Several synthetic routes have been developed for the preparation of 4-methyldibenzothiophene. One common and versatile method is the Suzuki-Miyaura cross-coupling reaction. The following is a representative experimental protocol.
Suzuki-Miyaura Coupling for the Synthesis of 4-Methylbiphenyl (a precursor)
A key intermediate in some synthetic routes to 4-methyldibenzothiophene is 4-methylbiphenyl. The following protocol details its synthesis via a Suzuki-Miyaura coupling reaction.
Materials:
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Celite
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 4-methylbiphenyl.
The subsequent cyclization to form the dibenzothiophene ring system can be achieved through various methods, including reactions involving sulfur monochloride or thionyl chloride in the presence of a Lewis acid.
Biological Significance: The 4S Biodesulfurization Pathway
In the context of bioremediation and upgrading of fossil fuels, the microbial metabolism of 4-methyldibenzothiophene is of significant interest. Certain bacteria, notably species of Rhodococcus, possess a specific metabolic pathway known as the "4S pathway" that enables them to selectively remove the sulfur atom from dibenzothiophene and its alkylated derivatives without degrading the carbon skeleton.[1][14][15] This process is highly desirable as it preserves the calorific value of the fuel.[16]
The 4S pathway involves a series of enzymatic reactions catalyzed by the products of the dsz gene cluster (dszA, dszB, and dszC), along with a flavin reductase (dszD).[17] The pathway proceeds through the sequential oxidation of the sulfur atom, followed by the cleavage of the carbon-sulfur bonds.[1] The end product of the biodesulfurization of 4-methyldibenzothiophene via the 4S pathway is 4-methyl-2-hydroxybiphenyl.[14]
Conclusion
4-Methyldibenzothiophene serves as a significant model compound in the study of persistent organosulfur compounds in fossil fuels and their microbial degradation. While its initial synthesis is rooted in the early explorations of dibenzothiophene chemistry, modern synthetic methods provide efficient routes to this and related molecules. The elucidation of the 4S biodesulfurization pathway has opened avenues for biotechnological applications in the petroleum industry. Continued research on the synthesis, reactions, and biological interactions of 4-methyldibenzothiophene is crucial for advancing technologies in desulfurization, as well as for potential applications in medicinal chemistry and materials science.
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